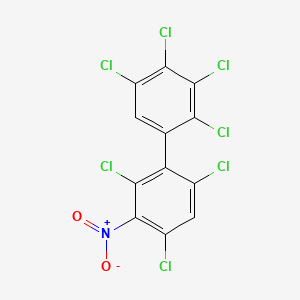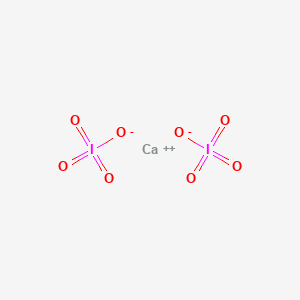
Calcium periodate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium periodate is an inorganic compound with the chemical formula Ca(IO4)2. It is a salt composed of calcium cations (Ca2+) and periodate anions (IO4−). Periodates are known for their strong oxidizing properties, making this compound a valuable compound in various chemical processes and applications.
Preparation Methods
Calcium periodate can be synthesized through several methods. One common method involves the reaction of sodium periodate (NaIO4) with calcium chloride (CaCl2) in an aqueous solution. The reaction proceeds as follows:
NaIO4+CaCl2→Ca(IO4)2+2NaCl
This reaction typically occurs at room temperature and results in the precipitation of this compound as a solid. The precipitate can then be filtered, washed, and dried to obtain the pure compound .
Chemical Reactions Analysis
Calcium periodate undergoes various chemical reactions, primarily due to its strong oxidizing nature. Some of the key reactions include:
Oxidation Reactions: this compound can oxidize a wide range of organic and inorganic compounds. For example, it can oxidize alcohols to aldehydes or ketones and sulfides to sulfones.
Reduction Reactions: In the presence of reducing agents, this compound can be reduced to iodate (IO3−) or iodide (I−).
Substitution Reactions: this compound can participate in substitution reactions where the periodate ion is replaced by other anions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reactants .
Scientific Research Applications
Calcium periodate has several scientific research applications across different fields:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the oxidation of alcohols and sulfides.
Biology: this compound is employed in biochemical assays to detect and quantify certain biomolecules.
Mechanism of Action
The mechanism of action of calcium periodate primarily involves its ability to act as a strong oxidizing agent. It can transfer oxygen atoms to various substrates, leading to the oxidation of these substrates. This process often involves the formation of intermediate species, such as periodate esters, which then decompose to yield the final oxidized products. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .
Comparison with Similar Compounds
Calcium periodate can be compared with other periodates and oxidizing agents, such as sodium periodate (NaIO4) and potassium periodate (KIO4). While all these compounds share similar oxidizing properties, this compound is unique in its lower solubility in water, which can be advantageous in certain applications where controlled release of the oxidizing agent is desired .
Similar compounds include:
- Sodium periodate (NaIO4)
- Potassium periodate (KIO4)
- Sodium iodate (NaIO3)
- Potassium iodate (KIO3)
Each of these compounds has its own specific properties and applications, making them suitable for different chemical processes and industrial uses .
Properties
CAS No. |
22700-17-0 |
|---|---|
Molecular Formula |
CaI2O8 |
Molecular Weight |
421.88 g/mol |
IUPAC Name |
calcium;diperiodate |
InChI |
InChI=1S/Ca.2HIO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI Key |
JOOPRXVUNTUGSV-UHFFFAOYSA-L |
Canonical SMILES |
[O-]I(=O)(=O)=O.[O-]I(=O)(=O)=O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


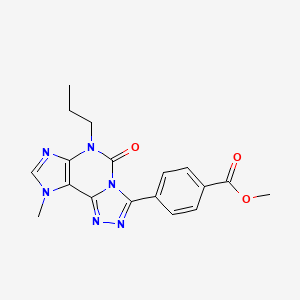
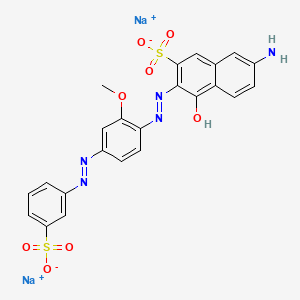



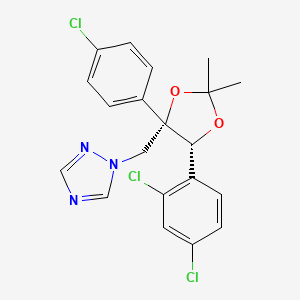

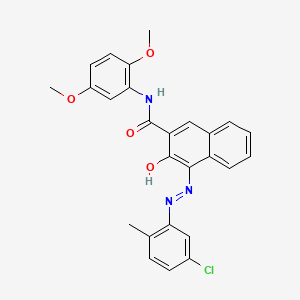

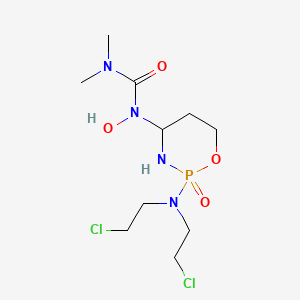
![2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine](/img/structure/B12715415.png)

